
2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, a dichlorophenyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with N-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the features of both the dichlorophenyl and phenyl groups with the thiazolidine ring, making it a versatile compound for various applications.
特性
CAS番号 |
6036-47-1 |
|---|---|
分子式 |
C16H14Cl2N2OS |
分子量 |
353.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C16H14Cl2N2OS/c17-11-6-7-13(14(18)10-11)15-20(8-9-22-15)16(21)19-12-4-2-1-3-5-12/h1-7,10,15H,8-9H2,(H,19,21) |
InChIキー |
JAERGMDMGUVVNC-UHFFFAOYSA-N |
正規SMILES |
C1CSC(N1C(=O)NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)

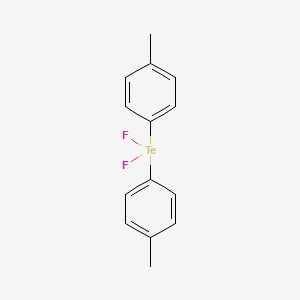
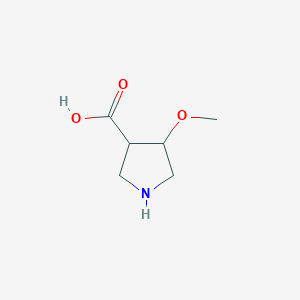
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
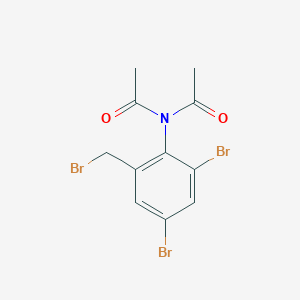
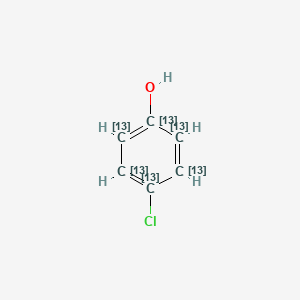
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
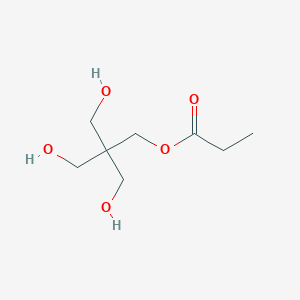
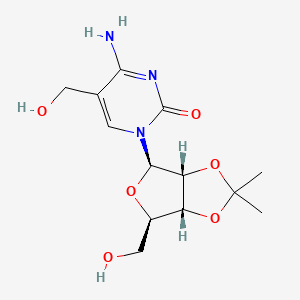

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
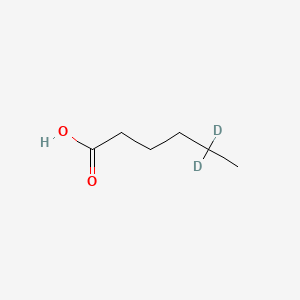
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
